Urea, N,N'-bis(2,3-dichlorophenyl)-

CAS No.: 55268-51-4

Cat. No.: VC3876948

Molecular Formula: C13H8Cl4N2O

Molecular Weight: 350 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55268-51-4 |

|---|---|

| Molecular Formula | C13H8Cl4N2O |

| Molecular Weight | 350 g/mol |

| IUPAC Name | 1,3-bis(2,3-dichlorophenyl)urea |

| Standard InChI | InChI=1S/C13H8Cl4N2O/c14-7-3-1-5-9(11(7)16)18-13(20)19-10-6-2-4-8(15)12(10)17/h1-6H,(H2,18,19,20) |

| Standard InChI Key | BZUWMEIWPGXNTG-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)Cl)Cl)NC(=O)NC2=C(C(=CC=C2)Cl)Cl |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)NC(=O)NC2=C(C(=CC=C2)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Structural Features

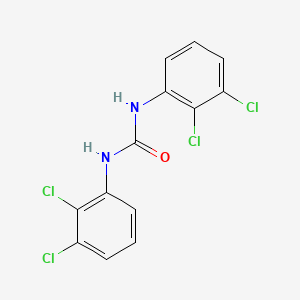

Urea, N,N'-bis(2,3-dichlorophenyl)-, has the molecular formula C<sub>13</sub>H<sub>8</sub>Cl<sub>4</sub>N<sub>2</sub>O and a molecular weight of 354.02 g/mol. Its IUPAC name is 1,3-bis(2,3-dichlorophenyl)urea. The structure consists of a urea backbone (–NH–CO–NH–) with two 2,3-dichlorophenyl substituents (Figure 1). The chlorine atoms at the ortho and meta positions of the aromatic rings contribute to steric hindrance and electronic effects, influencing solubility and reactivity .

Table 1: Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C<sub>13</sub>H<sub>8</sub>Cl<sub>4</sub>N<sub>2</sub>O | |

| Molecular Weight | 354.02 g/mol | |

| Melting Point | Not reported (decomposes) | |

| Solubility | Low aqueous solubility |

Spectroscopic and Crystallographic Data

While crystallographic data for this compound are unavailable, related N,N'-diarylureas exhibit planar urea cores with hydrogen-bonding capabilities. Infrared spectroscopy of analogous compounds reveals N–H stretching vibrations at ~3300 cm<sup>−1</sup> and C=O stretches at ~1650 cm<sup>−1</sup> .

Synthesis and Manufacturing

Urea Coupling Reactions

The synthesis of N,N'-diarylureas typically involves the reaction of aryl amines with phosgene derivatives or isocyanates. For urea, N,N'-bis(2,3-dichlorophenyl)-, a plausible route is the coupling of 2,3-dichloroaniline with triphosgene under anhydrous conditions :

Key Considerations:

-

Solvent: Reactions often use dichloromethane or tetrahydrofuran.

-

Temperature: Conducted at 0–25°C to minimize side reactions .

-

Yield: Symmetrical ureas typically achieve 60–80% yields under optimized conditions .

Table 2: Representative Synthetic Conditions

| Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| 2,3-Dichloroaniline + Triphosgene | CH<sub>2</sub>Cl<sub>2</sub> | 0°C → RT | 72% |

Purification and Scalability

Chromatography-free purification is achievable via recrystallization from ethanol/water mixtures. Multigram synthesis of analogous bis-ureas has been demonstrated, highlighting scalability for industrial applications .

Chemical Reactivity and Stability

Thermal Decomposition

Substituted ureas undergo thermal dissociation into aryl isocyanates and amines. For example, N,N'-bis(3-chlorophenyl)urea decomposes at elevated temperatures with Δ<sub>r</sub>H° = 122.0 ± 5.3 kJ/mol :

This exothermic process suggests that urea, N,N'-bis(2,3-dichlorophenyl)-, may exhibit similar instability under thermal stress, necessitating cautious handling.

Hydrolytic Stability

The urea linkage is susceptible to hydrolysis under acidic or basic conditions, yielding 2,3-dichloroaniline and carbon dioxide. Hydrolysis rates depend on pH and temperature, with half-lives ranging from hours (pH < 2) to weeks (neutral pH) .

Biological Activity and Applications

Table 3: Biological Activities of Analogous Ureas

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume